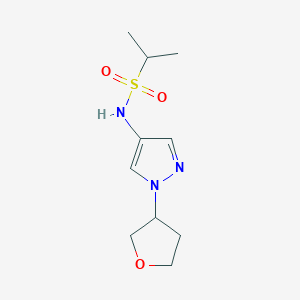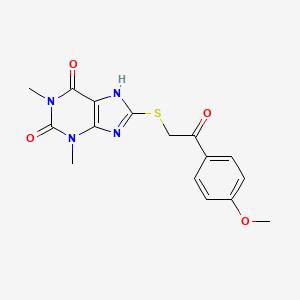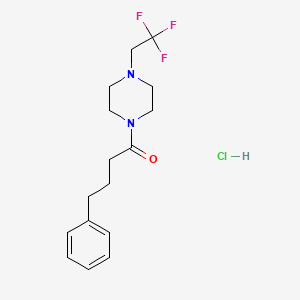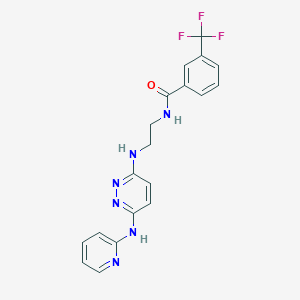![molecular formula C23H20Cl2N2O B2383950 3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone CAS No. 860785-21-3](/img/structure/B2383950.png)
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone (DC-Ind-Mep) is a small organic molecule that has been used in a variety of scientific research applications. It is a member of the pyridinone family of compounds and has a unique structure that allows it to interact with several biochemical and physiological pathways. DC-Ind-Mep has been used to study a variety of biological processes, including drug metabolism, apoptosis, and immune responses. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DC-Ind-Mep research.
科学的研究の応用
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone has been used in a variety of scientific research applications, including drug metabolism, apoptosis, and immune responses. It has been used to study the effects of drugs on cytochrome P450 enzymes, which are important for drug metabolism. It has also been used to study the effects of apoptosis-inducing agents on cell death pathways. Additionally, it has been used to study the effects of immune-modulating agents on the immune system.
作用機序
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone acts as a modulator of various biochemical and physiological pathways. It binds to several cytochrome P450 enzymes, which are important for drug metabolism, and it also binds to several apoptosis-inducing agents, which can cause cell death. Additionally, it binds to several immune-modulating agents, which can affect the immune system.
Biochemical and Physiological Effects
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone has been shown to have several biochemical and physiological effects. It has been shown to modulate cytochrome P450 enzymes, which are important for drug metabolism. It has also been shown to modulate apoptosis-inducing agents, which can cause cell death. Additionally, it has been shown to modulate immune-modulating agents, which can affect the immune system.
実験室実験の利点と制限
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone has several advantages and limitations for lab experiments. One advantage is that it is a small molecule, which makes it easier to handle and manipulate. Additionally, it is relatively stable, which makes it easier to store and transport. However, it is also relatively expensive, which can limit its use in some experiments. Additionally, it is not very soluble in water, which can limit its use in some experiments.
将来の方向性
There are several potential future directions for 3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone research. One potential direction is to study the effects of 3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone on other biochemical and physiological pathways, such as inflammation, cell growth and differentiation, and oxidative stress. Additionally, further research could be done to study the effects of 3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone on drug metabolism, apoptosis, and immune-modulating agents. Additionally, further research could be done to study the effects of 3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone on drug side effects and drug interactions. Finally, further research could be done to develop more efficient and cost-effective methods for synthesizing 3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone.
合成法
3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone is synthesized by a two-step reaction sequence. The first step involves the reaction of 2,6-dichlorobenzyl chloride with 1-indole-3-ethanol in the presence of a base, such as sodium hydroxide, to form the intermediate 3-(2,6-dichlorobenzyl)-1-indole-3-ethanol. The second step involves the reaction of the intermediate with 2-methyl-4(1H)-pyridinone in the presence of a base, such as sodium hydroxide, to form the final product, 3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone.
特性
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]-1-[2-(1H-indol-3-yl)ethyl]-2-methylpyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O/c1-15-18(13-19-20(24)6-4-7-21(19)25)23(28)10-12-27(15)11-9-16-14-26-22-8-3-2-5-17(16)22/h2-8,10,12,14,26H,9,11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMADCKYFXLGAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCC2=CNC3=CC=CC=C32)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2383872.png)
![N-(2,5-dimethoxyphenyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2383873.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2383874.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-chlorobenzoate](/img/structure/B2383877.png)

![N-(benzo[d]thiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2383879.png)
![N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2383881.png)
![(E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2383882.png)


![7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2383889.png)